molecular formula C20H21N5O3 B2708343 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421476-84-7

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2708343
CAS No.: 1421476-84-7
M. Wt: 379.42
InChI Key: VOSLXDAGVHHFHI-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research into the antitumor activity of related compounds, such as mitozolomide analogues, has shown significant promise against murine tumors. One study examined the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), highlighting its effectiveness against various leukemias and sarcomas in mice. This work underscores the potential of similar compounds in cancer research, with emphasis on their mechanism of action and pharmacokinetic properties (Stevens et al., 1987).

Synthesis and Chemical Properties

The synthesis of new classes of pyridazin-3-one derivatives demonstrates the chemical versatility and potential for creating a wide array of biologically active compounds. For instance, the development of novel pyridazin-3-one and 2-amino-5-arylazopyridine derivatives showcases innovative routes for generating compounds that could serve as precursors for further pharmacological study (Ibrahim & Behbehani, 2014).

Oxadiazine Derivatives

The creation of 1,3,5-oxadiazine derivatives adds another dimension to the research on nitrogen-containing heterocycles. These compounds are highlighted for their potential biological activities, suggesting a broad applicability in designing new therapeutic agents (2022).

Carbamoylation of Heteroarenes

A study on the carbamoylation of electron-deficient nitrogen heteroarenes with hydrazinecarboxamides illustrates a novel approach to modifying heterocyclic compounds. This method provides a straightforward path to diverse nitrogen-heteroaryl carboxamides, potentially useful in drug design and synthesis (He, Huang, & Tian, 2017).

Antioxidant and Antibacterial Activities

Investigations into the antioxidant and antibacterial activities of N'-arylmethylidene derivatives indicate the potential for developing new therapeutic agents. This research highlights the importance of structural modifications to enhance the biological activities of pyrazolo and benzothiazine derivatives (Ahmad et al., 2010).

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-24-18(26)11-10-16(22-24)19(27)21-12-17-14-8-4-5-9-15(14)20(28)25(23-17)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSLXDAGVHHFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.